![molecular formula C21H18ClF3N2O3 B2972185 5-chloro-3-{[(3-methylbutanoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one CAS No. 321429-80-5](/img/structure/B2972185.png)
5-chloro-3-{[(3-methylbutanoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-chloro-3-{[(3-methylbutanoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one” has a molecular formula of C21H18ClF3N2O3 and an average mass of 438.827 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including a chloro group, a trifluoromethyl group, a benzyl group, and a 3-methylbutanoyl group .Scientific Research Applications
Antibacterial and Antifungal Applications
Research on derivatives of isatin, which shares a structural motif with the specified compound, has shown promising antibacterial and antifungal properties. A study by Khalid, Sumrra, and Chohan (2020) developed isatin-derived metal chelates that exhibited significant antimicrobial activity against selected fungal and bacterial species, suggesting potential applications in developing new antimicrobial agents (Khalid, Sumrra, & Chohan, 2020).
Anticancer Research
Compounds structurally related to the queried chemical have been explored for their potential anticancer properties. Penthala, Reddy, and Crooks (2011) synthesized novel N-benzyl aplysinopsin analogs, demonstrating potent in vitro cytotoxicity against melanoma and ovarian cancer cell lines, indicating the relevance of such compounds in anticancer drug development (Penthala, Reddy, & Crooks, 2011).
Material Science and Liquid Crystals
In the field of materials science, compounds with fluorocarbon segments have been used to induce smectic layering in nematic liquid crystals. Small and Pugh (2002) demonstrated that polymers with short fluorocarbon segments can organize into smectic layers, highlighting potential applications in the development of advanced liquid crystalline materials (Small & Pugh, 2002).
Synthesis and Chemical Transformations
The compound's structural framework is conducive to various synthetic transformations, contributing to the synthesis of novel organic compounds. For instance, the work by Ichikawa, Wada, Fujiwara, and Sakoda (2002) on the disfavored 5-endo-trig cyclizations of 1,1-difluoro-1-alkenes, leading to the formation of fluorinated hetero- and carbocycles, showcases the versatility of such compounds in synthetic organic chemistry (Ichikawa, Wada, Fujiwara, & Sakoda, 2002).
properties
IUPAC Name |
[(Z)-[5-chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClF3N2O3/c1-12(2)8-18(28)30-26-19-16-10-15(22)6-7-17(16)27(20(19)29)11-13-4-3-5-14(9-13)21(23,24)25/h3-7,9-10,12H,8,11H2,1-2H3/b26-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSDQRYLWWPNPP-XHPQRKPJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O/N=C\1/C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-3-{[(3-methylbutanoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

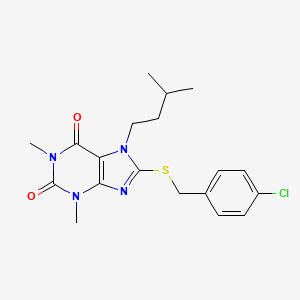
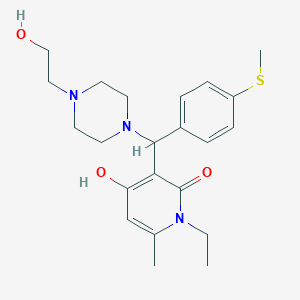
![2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2972108.png)
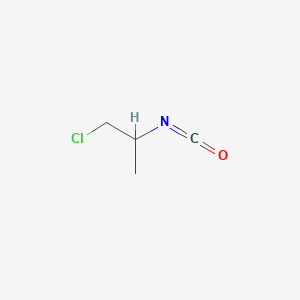
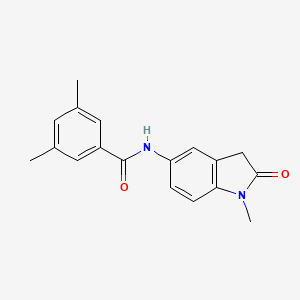
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2972112.png)
![Ethyl [3-(4-fluorophenyl)oxetan-3-YL]acetate](/img/structure/B2972113.png)
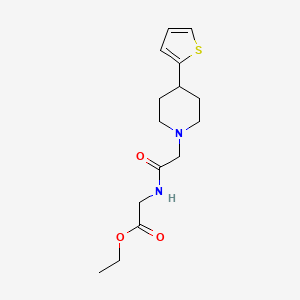
methanone](/img/structure/B2972115.png)
![N-(4-acetamidophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2972116.png)


![9-(2-chlorobenzyl)-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2972122.png)
